molecular formula C25H29N3O6 B14693507 17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime CAS No. 33514-82-8

17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime

Cat. No.: B14693507
CAS No.: 33514-82-8
M. Wt: 467.5 g/mol
InChI Key: VRTUEBLGAAPNOW-JNXQQKPESA-N
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Description

17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime is a synthetic compound derived from the steroidal structure of androsta-1,4-dien-3-one This compound is characterized by the presence of a hydroxy group at the 17th position and an oxime group attached to the 3-one position, which is further modified with a 2,4-dinitrophenyl group

Preparation Methods

The synthesis of 17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime typically involves multiple steps:

    Starting Material: The synthesis begins with androsta-1,4-dien-3-one.

    Oxime Formation: The 3-one group is converted to an oxime using hydroxylamine hydrochloride in the presence of a base like pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime undergoes various chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the nitro groups.

    Hydrolysis: The oxime group can be hydrolyzed back to the ketone under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with steroid receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime involves its interaction with specific molecular targets:

    Steroid Receptors: The compound can bind to androgen and estrogen receptors, modulating their activity.

    Enzymatic Pathways: It may inhibit or activate enzymes involved in steroid metabolism, affecting the levels of endogenous hormones.

    Signal Transduction: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime can be compared with other steroidal oximes and dinitrophenyl derivatives:

    17-beta-Hydroxyandrosta-1,4-dien-3-one: Lacks the oxime and dinitrophenyl modifications, making it less reactive in certain chemical reactions.

    Androsta-1,4-dien-3-one oxime: Similar structure but without the dinitrophenyl group, leading to different reactivity and biological activity.

    2,4-Dinitrophenylhydrazine derivatives: These compounds share the dinitrophenyl group but differ in the steroidal backbone, resulting in varied applications and properties.

The unique combination of the hydroxy, oxime, and dinitrophenyl groups in this compound gives it distinct chemical and biological properties, making it valuable for research and industrial applications.

Properties

CAS No.

33514-82-8

Molecular Formula

C25H29N3O6

Molecular Weight

467.5 g/mol

IUPAC Name

(3Z,8R,9S,10R,13S,14S,17S)-3-(2,4-dinitrophenoxy)imino-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C25H29N3O6/c1-24-11-9-16(26-34-22-7-4-17(27(30)31)14-21(22)28(32)33)13-15(24)3-5-18-19-6-8-23(29)25(19,2)12-10-20(18)24/h4,7,9,11,13-14,18-20,23,29H,3,5-6,8,10,12H2,1-2H3/b26-16-/t18-,19-,20-,23-,24-,25-/m0/s1

InChI Key

VRTUEBLGAAPNOW-JNXQQKPESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N\OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])/C=C[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C=CC34C

Origin of Product

United States

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